molecular formula C12H17I B1333875 5-Tert-butyl-2-iodo-1,3-dimethylbenzene CAS No. 5122-20-3

5-Tert-butyl-2-iodo-1,3-dimethylbenzene

Cat. No.: B1333875
CAS No.: 5122-20-3
M. Wt: 288.17 g/mol
InChI Key: SCKWYPTZVFBKKW-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-iodo-1,3-dimethylbenzene: is an organic compound with the molecular formula C12H17I. It is characterized by the presence of a tert-butyl group, an iodine atom, and two methyl groups attached to a benzene ring. This compound is often used in organic synthesis and research due to its unique structural properties.

Mechanism of Action

It’s also possible that this compound is primarily used in industrial applications rather than biological or medical contexts, which would explain the lack of information on its biological activity. For example, some compounds are used as solvents or in the synthesis of other chemicals .

If you have access to scientific databases or journals, you might be able to find more information there. Alternatively, you could reach out to researchers who specialize in this area or contact the supplier of the compound for more information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-2-iodo-1,3-dimethylbenzene typically involves the iodination of 5-tert-butyl-1,3-dimethylbenzene. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-tert-butyl-2-iodo-1,3-dimethylbenzene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of 5-tert-butyl-1,3-dimethylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce oxidized benzene derivatives.
  • Reduction reactions result in deiodinated benzene compounds.

Scientific Research Applications

Chemistry: 5-tert-butyl-2-iodo-1,3-dimethylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound can be used to study the effects of iodine-containing organic molecules on biological systems. It may also be used in the development of radiolabeled compounds for imaging and diagnostic purposes.

Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, including polymers and resins with specific properties.

Comparison with Similar Compounds

    5-Tert-butyl-1,3-dimethylbenzene: Lacks the iodine atom, making it less reactive in substitution reactions.

    2-Iodo-1,3-dimethylbenzene: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    5-Tert-butyl-2-bromo-1,3-dimethylbenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness: 5-tert-butyl-2-iodo-1,3-dimethylbenzene is unique due to the combination of the tert-butyl group and iodine atom, which imparts distinct reactivity and steric properties. This makes it a valuable compound in organic synthesis and research, offering versatility in various chemical transformations.

Properties

IUPAC Name

5-tert-butyl-2-iodo-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17I/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKWYPTZVFBKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372348
Record name 5-tert-Butyl-2-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5122-20-3
Record name 5-tert-Butyl-2-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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